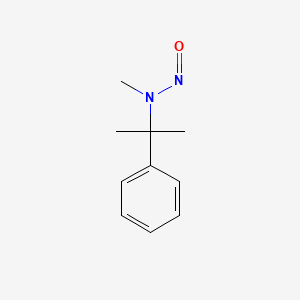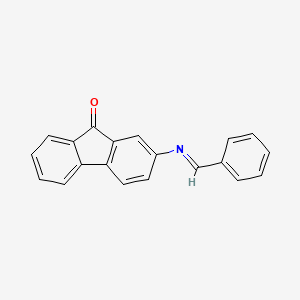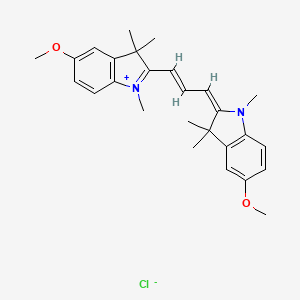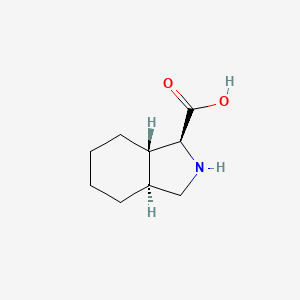
1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and an ethanone group at the 4th position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
The synthesis of 1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone typically involves the reaction of 2-bromo-4-methylthiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
化学反応の分析
1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted thiazoles, carboxylic acids, and alcohols .
科学的研究の応用
1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological targets.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Agriculture: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides
作用機序
The mechanism of action of 1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The bromine atom and the ethanone group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
類似化合物との比較
1-(5-Bromo-2-methyl-1,3-thiazol-4-yl)ethanone can be compared with other thiazole derivatives, such as:
2-Bromo-1-(1,3-thiazol-2-yl)ethanone: Similar structure but with the bromine atom at a different position.
5-Methyl-1-(1,3-thiazol-4-yl)ethanone: Lacks the bromine atom, affecting its reactivity and biological activity.
1-(2-Bromo-4-methyl-1,3-thiazol-5-yl)ethanone: Similar structure but with the positions of the bromine and methyl groups swapped.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
特性
分子式 |
C6H6BrNOS |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
1-(5-bromo-2-methyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C6H6BrNOS/c1-3(9)5-6(7)10-4(2)8-5/h1-2H3 |
InChIキー |
WUMDYUNYILFNAH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)Br)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)


![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)




![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)



